molecular formula C33H27N3O3 B11079646 N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide

N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide

Cat. No.: B11079646
M. Wt: 513.6 g/mol
InChI Key: POJNJBMNZHRTCD-UHFFFAOYSA-N
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Description

N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with cyano, methoxybenzyl, and diphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Benzylation: The methoxybenzyl group is introduced via benzylation reactions, typically using benzyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-thienyl)acetamide
  • N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-furamide

Uniqueness

Compared to similar compounds, N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]-3-methoxybenzamide is unique due to its specific substitution pattern and the presence of the methoxybenzamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C33H27N3O3

Molecular Weight

513.6 g/mol

IUPAC Name

N-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenylpyrrol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C33H27N3O3/c1-38-27-18-16-23(17-19-27)22-36-31(25-12-7-4-8-13-25)30(24-10-5-3-6-11-24)29(21-34)32(36)35-33(37)26-14-9-15-28(20-26)39-2/h3-20H,22H2,1-2H3,(H,35,37)

InChI Key

POJNJBMNZHRTCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC(=CC=C3)OC)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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